



Applications of 5-Methyl-4-nitrothiazole in Medicinal Chemistry: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

The **5-methyl-4-nitrothiazole** scaffold is a key pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively investigated for the development of novel therapeutic agents against various diseases, including infectious diseases, cancer, and neurological disorders. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of **5-methyl-4-nitrothiazole** derivatives.

Application Notes

The versatility of the 5-nitrothiazole core, often with a methyl group at position 5, stems from its electron-withdrawing nitro group and the thiazole ring's ability to participate in various biological interactions. Key therapeutic applications include:

- Antitubercular Activity: 5-Nitrothiazole derivatives have shown potent activity against
 Mycobacterium tuberculosis (Mtb), including replicating and dormant states. The mechanism
 of action for some nitrothiazole-based compounds involves the disruption of the Mtb cell
 membrane potential and pH homeostasis.
- Anticancer Activity: Certain derivatives of 2-amino-5-nitrothiazole have demonstrated inhibitory effects on cancer cell migration and cytotoxic effects against various cancer cell



lines, such as breast cancer (MDA-MB-231). The antiproliferative activity is influenced by the nature of substituents on the thiazole ring.

- Antimicrobial and Antiparasitic Activity: The 5-nitrothiazole moiety is a component of drugs like nitazoxanide, which has a broad spectrum of activity against anaerobic bacteria, protozoa, and viruses. The proposed mechanism for some of these compounds involves the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for anaerobic energy metabolism.
- Enzyme Inhibition: Derivatives have been designed as inhibitors of enzymes such as monoamine oxidase (MAO), which is a target in the treatment of neurodegenerative diseases like Parkinson's disease.

Quantitative Data Summary

The following tables summarize the reported biological activities of various 5-nitrothiazole derivatives.

Table 1: Antitubercular Activity of Nitrothiazole Derivatives

Compound	Target Organism	MIC (μM)	Reference
Mannich base nitrothiazole derivative 9	Mycobacterium tuberculosis	<0.244	[1]
Mannich base nitrothiazole derivative 10	Mycobacterium tuberculosis	<0.244	[1]
5-nitro-N-(5- nitrothiazol-2-yl)furan- 2-carboxamide (20)	Mycobacterium tuberculosis H37Ra	5.48	[2]

Table 2: Anticancer Activity of 2-Amino-5-nitrothiazole Derivatives



Compound	Cell Line	IC50 (μM)	Reference
(5E)-5-(4-{(E)-[(5- nitro-1,3-thiazol-2- yl)imino]methyl}benzyl idene)imidazolidine- 2,4-dione	MDA-MB-231 (Breast Cancer)	~100 (after 72h)	[3]
2-amino-5-(4- acetylphenylazo)- thiazole derivative	H1299 (Lung Cancer)	4.89	[4]
2-amino-5-(4- acetylphenylazo)- thiazole derivative	SHG-44 (Glioma)	4.03	[4]

Table 3: Enzyme Inhibition by 5-Nitrothiazole Derivatives

Compound	Enzyme	IC50 (μM)	Reference
1-(1-(4- Bromophenyl)ethylide ne)-4-(5-nitrothiazol-2- yl)semicarbazide (4)	МАО-В	0.212	[2]
1-((4-Chlorophenyl) (phenyl)methylene)-4- (5-nitrothiazol-2- yl)semicarbazide (17)	BuChE	0.024	[2]
1-(5-Bromo-2- oxoindolin-3- ylidene)-4-(5- nitrothiazol-2- yl)semicarbazide (21)	AChE	0.264	[2]

Experimental Protocols Synthesis Protocols



Protocol 1: General Synthesis of 2-Amino-5-nitrothiazole Derived Semicarbazones[2]

This protocol outlines a three-step synthesis starting from 2-amino-5-nitrothiazole.

Step 1: Synthesis of 1-(5-nitrothiazol-2-yl)urea

- Dissolve 2-amino-5-nitrothiazole (0.030 mol) in 30 ml of glacial acetic acid with continuous stirring.
- Prepare a warm solution of sodium cyanate (0.031 mol) in 60 ml of water.
- Add the sodium cyanate solution to the 2-amino-5-nitrothiazole solution with vigorous stirring.
- Stir the mixture for 5 hours and then leave it to stand overnight.
- Collect the resulting solid by filtration, wash with ice-cold water, and dry.
- Recrystallize the crude product from 95% ethanol.

Step 2: Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide

- Dissolve the product from Step 1 (0.03 mol) in 30 ml of ethanol in a round-bottom flask.
- Add hydrazine hydrate (0.03 mol) to the solution.
- Reflux the reaction mixture for approximately 18 hours.
- After cooling, collect the precipitate by filtration, wash with ethanol and water, and dry.

Step 3: Synthesis of Substituted Semicarbazones

- React the product from Step 2 (0.003 mol) with the appropriate aldehyde or ketone (0.003 mol).
- Adjust the pH of the reaction mixture to 5-6 with a few drops of glacial acetic acid.
- Reflux the mixture for 29-80 hours.



- Evaporate the solvent or quench the reaction mixture in ice-cold water.
- Filter the crude product, dry it, and recrystallize from 95% ethanol.

Biological Assay Protocols

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis[1]

This protocol utilizes the Microplate Alamar Blue Assay (MABA).

- Culture Mycobacterium tuberculosis H37Ra to a mid-log phase (OD600 of ~0.6).
- Prepare a bacterial suspension and add 100 μl (containing 5 x 10⁴ CFUs) to each well of a 96-well microplate.
- Add the test compounds at desired concentrations (e.g., serial dilutions from 12.8 μg/ml to 0.012 μg/ml). Include a negative control (DMSO) and a positive control (e.g., rifampicin).
- Seal the plates and incubate at 37°C for 6 days.
- Add a 10% (v/v) solution of Alamar Blue to each well.
- Incubate for another 24 hours.
- Visually assess the color change. A blue color indicates no bacterial growth, while a pink
 color indicates growth. The MIC is the lowest concentration of the compound that prevents
 the color change from blue to pink.

Protocol 3: Anticancer Cytotoxicity MTT Assay[5][6]

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

- Seed cells (e.g., MDA-MB-231) in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO2 atmosphere.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).



- After the incubation period, add 20 μl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

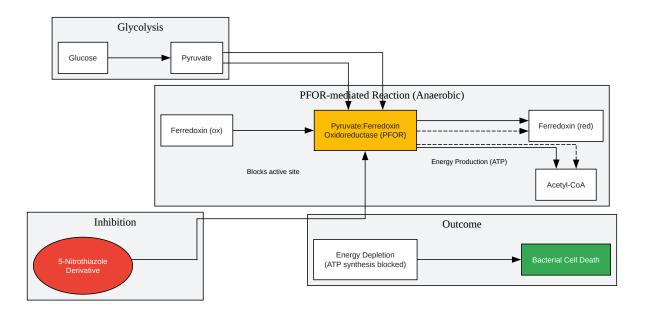
Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay[7][8]

This protocol describes a fluorometric assay to measure MAO-A and MAO-B activity.

- Use a commercial MAO-Glo[™] Assay kit or similar.
- Incubate human recombinant MAO-A or MAO-B enzyme with the respective MAO substrate in a 96-well plate.
- Add the test compounds at various concentrations. Include a control with no inhibitor and positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B).
- Incubate the plate at 37°C for 1 hour.
- Add a luciferin detection reagent to stop the reaction and generate a luminescent signal.
- Measure the luminescence using a microplate reader.
- Calculate the percentage of MAO inhibition for each compound concentration and determine the IC50 value.

Visualizations Signaling Pathways and Experimental Workflows

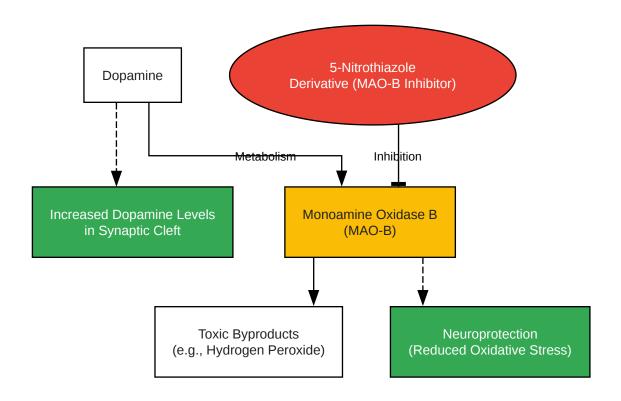




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Caption: PFOR Inhibition by 5-Nitrothiazole Derivatives.

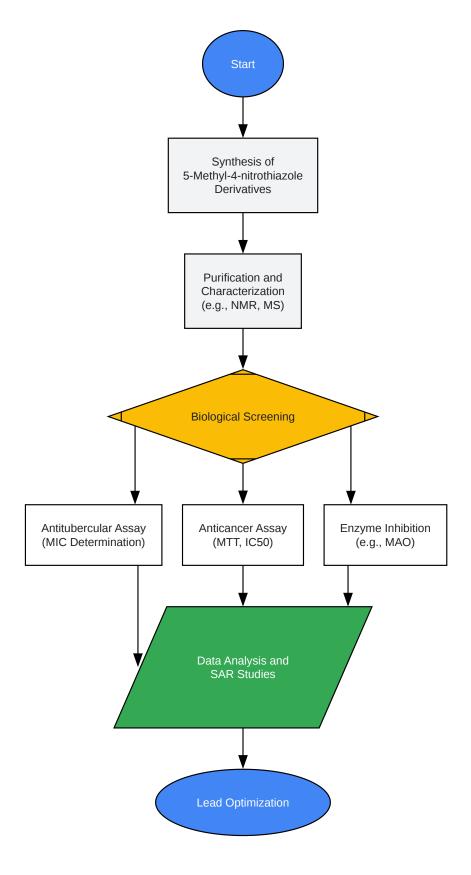




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Caption: MAO-B Inhibition by 5-Nitrothiazole Derivatives.





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Caption: Drug Discovery Workflow for 5-Methyl-4-nitrothiazole Derivatives.



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